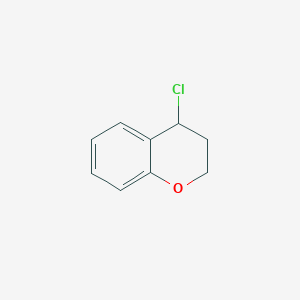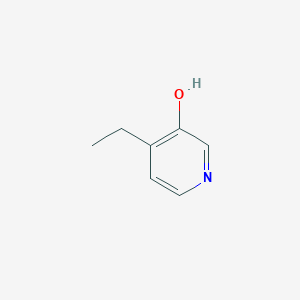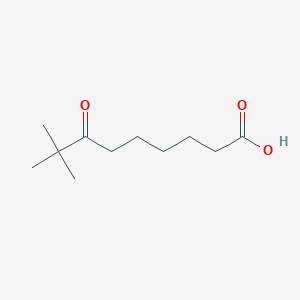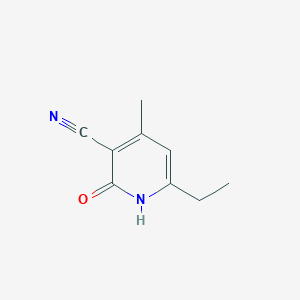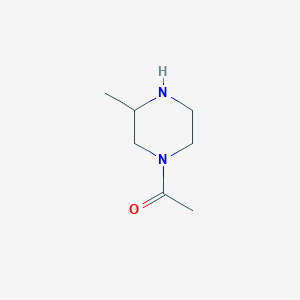
1-(3-Methylpiperazin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the reaction between ethyl 3-oxobutanoate and 3-methylpiperazine in the presence of hydrochloric acid has been used to synthesize MPK hydrochloride. The reaction mixture is refluxed for several hours to obtain the desired product, which is then purified using recrystallization.
Molecular Structure Analysis
The InChI code for “1-(3-Methylpiperazin-1-yl)ethan-1-one” is 1S/C7H14N2O.ClH/c1-6-5-9 (7 (2)10)4-3-8-6;/h6,8H,3-5H2,1-2H3;1H/t6-;/m1./s1 . This indicates the presence of a piperazin-1-yl substituent, which makes it an effective drug candidate for different therapeutic applications.
Physical And Chemical Properties Analysis
“1-(3-Methylpiperazin-1-yl)ethan-1-one” is a white to off-white solid that is soluble in water and methanol. It has a melting point of 165-167°C and a boiling point of 337.3°C at 760 mmHg. This compound is stable under normal conditions, but can decompose when exposed to strong acids or bases.
Wissenschaftliche Forschungsanwendungen
Potential Inhibitors of 15-Lipoxygenase
Derivatives of 1-(3-Methylpiperazin-1-yl)ethan-1-one have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase, an enzyme involved in the metabolism of fatty acids in the body. Compounds with 1-methylpiperazine and 1-ethylpiperazine showed promising inhibition of 15-LO (Asghari et al., 2016).
Anticancer Activity
Certain derivatives of 1-(3-Methylpiperazin-1-yl)ethan-1-one have shown moderate-to-potent antiproliferative activities against various cancer cell lines, including Hela, A-549, and ECA-109. This highlights its potential use in cancer research and therapy (Jiang, Xu, & Wu, 2016).
Antimicrobial Activity
Research has also delved into the antimicrobial properties of 1-(3-Methylpiperazin-1-yl)ethan-1-one derivatives. A series of these compounds have been synthesized and tested for their antibacterial activities, demonstrating potential as antimicrobial agents (Gein, Kasimova, Panina, & Voronina, 2006).
Cognitive Function Improvement
Studies on derivatives of 1-(3-Methylpiperazin-1-yl)ethan-1-one have shown potential in improving cognitive functions like learning and memory in animal models. This could pave the way for developments in treating cognitive impairments (Zhang Hong-ying, 2012).
COVID-19 Research
Recent research has involved using 1-(3-Methylpiperazin-1-yl)ethan-1-one derivatives in the synthesis of compounds that could potentially inhibit the main protease of COVID-19, suggesting a role in antiviral drug development (Rashdan et al., 2021).
Anticholinesterase Activity
Compounds synthesized from 1-(3-Methylpiperazin-1-yl)ethan-1-one have been studied for their inhibitory activity against butyrylcholinesterase, an enzyme related to neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's disease (Filippova et al., 2019).
Safety and Hazards
The safety data sheet for similar compounds indicates that they are combustible liquids that can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
1-(3-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6-5-9(7(2)10)4-3-8-6/h6,8H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAYYCBKNOERRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444252 |
Source


|
| Record name | 1-(3-Methylpiperazin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylpiperazin-1-yl)ethan-1-one | |
CAS RN |
314729-14-1 |
Source


|
| Record name | 1-(3-Methylpiperazin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

